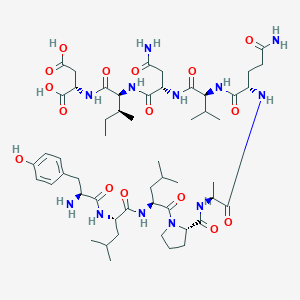
(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a chiral molecule that has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate is not fully understood. However, it has been suggested that it may act through various pathways, including the inhibition of inflammatory cytokines, modulation of oxidative stress, and regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, prevent oxidative damage, and improve cognitive function in animal models. It has also been found to have anti-tumor properties and may have potential applications in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate is its chiral nature, which allows for the study of enantiomer-specific effects. However, the synthesis process can be challenging and time-consuming, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for the study of (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate. One potential area of research is the development of more efficient synthesis methods to increase its availability for scientific research. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, the study of the enantiomer-specific effects of (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate may provide valuable insights into its potential applications in various scientific fields.
Conclusion
(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate is a chiral molecule that has gained significant attention in scientific research due to its unique properties. It has been found to exhibit various biochemical and physiological effects and has potential applications in the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate can be synthesized through a multistep process involving the reaction of tert-butyl acrylate with ethylamine, followed by cyclization with sodium hydride. The resulting product is then subjected to a resolution process using a chiral acid to obtain the desired enantiomer.
Aplicaciones Científicas De Investigación
(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCLKOLOJLBQDZ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


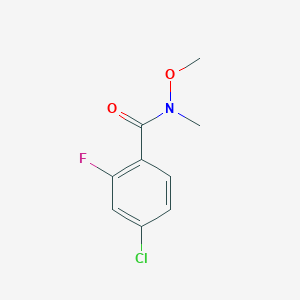
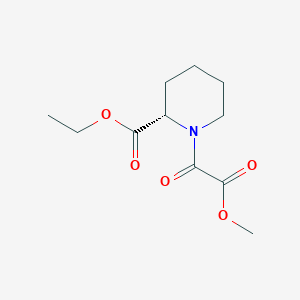
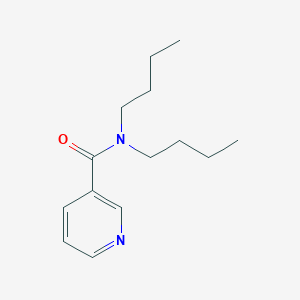
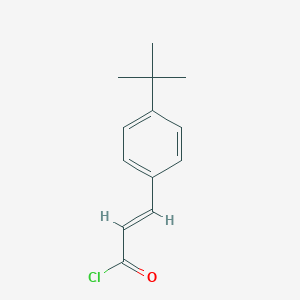
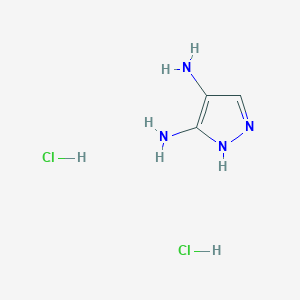
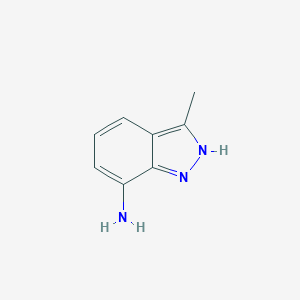
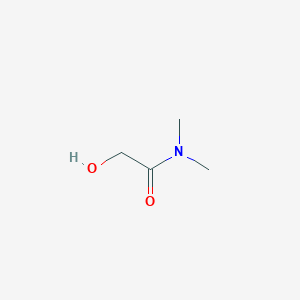

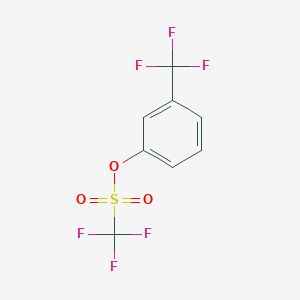
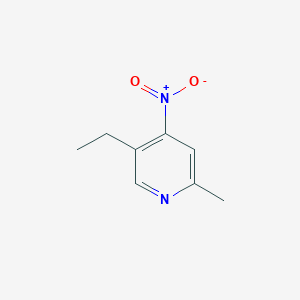
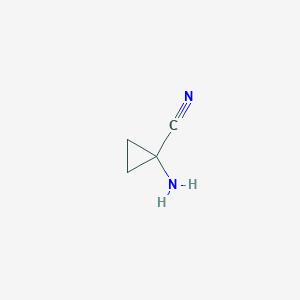
![8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B178395.png)
